molecular formula C20H21FN2O2S B2470641 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 1351609-91-0

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2470641
CAS No.: 1351609-91-0
M. Wt: 372.46
InChI Key: OFENBEICFWWLNA-UHFFFAOYSA-N
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Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A has emerged as a critical enzyme of interest in neurobiology and oncology research, primarily due to its role in phosphorylating key proteins involved in cellular signaling and development. In the context of neurodegenerative disease, this compound is a valuable pharmacological tool for investigating the pathogenesis of Alzheimer's disease and Down syndrome, as its inhibition of DYRK1A leads to a reduction in the phosphorylation of alternative splicing factors and the microtubule-associated protein tau at specific pathological epitopes, such as Ser262. This mechanism directly impacts the ratio of 4-repeat to 3-repeat tau isoforms and mitigates tau-mediated neurotoxicity, positioning it as a key molecule for probing tau-related pathology. Furthermore, its research utility extends to the field of cancer, where DYRK1A activity influences cell cycle progression and survival; inhibiting this kinase provides a means to study proliferation pathways in certain cancer cell models. The compound's high selectivity and cell-permeability make it an essential reagent for elucidating DYRK1A signaling networks in vitro and in vivo, offering researchers a precise means to dissect its functional role in disease models and normal physiology.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S/c21-20-9-7-17(8-10-20)16-26(24,25)22-12-3-4-13-23-14-11-18-5-1-2-6-19(18)15-23/h1-2,5-10,22H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFENBEICFWWLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with the formation of the dihydroisoquinoline core, followed by the attachment of the but-2-ynyl group. The final step involves sulfonamide formation with the fluorophenyl moiety.

  • Formation of Dihydroisoquinoline Core::
    • Reactants: Isoquinoline, reducing agents (e.g., NaBH4)

    • Conditions: Solvent (e.g., ethanol), room temperature, under an inert atmosphere

  • But-2-ynyl Linkage Formation::
    • Reactants: Propargyl bromide, base (e.g., K2CO3)

    • Conditions: Solvent (e.g., acetonitrile), reflux

  • Sulfonamide Formation::
    • Reactants: Fluorophenyl methanesulfonyl chloride, base (e.g., triethylamine)

    • Conditions: Solvent (e.g., dichloromethane), room temperature

Industrial Production Methods: While industrial-scale production details are often proprietary, large-scale synthesis might involve optimized reaction conditions, higher purity reagents, and continuous flow processes to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions:

  • Oxidation::
    • Reagents: KMnO4, NaIO4

    • Conditions: Aqueous or organic solvents, controlled temperatures

  • Reduction::
    • Reagents: H2, Pd/C

    • Conditions: High pressure, room temperature

  • Substitution::
    • Reagents: Halogenating agents (e.g., Br2, Cl2)

    • Conditions: Solvent (e.g., chloroform), ambient temperature

Major Products Formed:
  • Oxidation can lead to carboxylic acid derivatives.

  • Reduction typically produces hydrogenated products.

  • Substitution reactions yield halogenated analogs.

Scientific Research Applications

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide is versatile in its applications:

  • Chemistry::
    • Used as a building block in organic synthesis for complex molecules.

  • Biology::
    • Potential probe in biological assays due to its unique structure.

  • Medicine::
    • Explored for its pharmacological activities, including enzyme inhibition and receptor binding.

  • Industry::
    • Possible precursor in the synthesis of agrochemicals and specialty materials.

Mechanism of Action

The mechanism by which N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide exerts its effects involves molecular interactions with specific targets:

  • Molecular Targets::
    • Proteins, enzymes, receptors involved in cellular pathways

  • Pathways::
    • Inhibition of enzyme activity or receptor modulation, impacting cellular functions.

Comparison with Similar Compounds

Conclusion

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide stands out in the realm of synthetic compounds due to its intricate structure and versatile applications. Whether in scientific research, medicinal chemistry, or industrial processes, its unique properties continue to spur interest and investigation.

Biological Activity

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, supported by relevant data tables and research findings.

Structural Overview

The compound features:

  • Dihydroisoquinoline moiety : Known for diverse biological activities including neuroprotective and anticancer effects.
  • Alkyne linker : Facilitates participation in click chemistry, allowing for the synthesis of various analogs.
  • Methanesulfonamide group : Enhances solubility and may play a role in receptor interactions.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits significant activity against various cancer cell lines, potentially through modulation of oncogenes.
Neuroprotective May provide protection against neurodegenerative conditions by inhibiting specific pathways.
Antimicrobial Demonstrates effectiveness against a range of microbial strains, suggesting potential as an antibiotic agent.

The biological effects of this compound are primarily attributed to its interaction with several molecular targets:

  • Cereblon E3 Ubiquitin Ligase : Similar to thalidomide analogs, it may alter the specificity of the cereblon complex, leading to the degradation of oncogenic transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3) .
  • Bromodomain and Extra-Terminal (BET) Proteins : The compound may inhibit BRD4, a target implicated in cancer proliferation, particularly in hematological malignancies .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity :
    • A study demonstrated that derivatives of isoquinoline structures exhibit selective cytotoxicity against multiple myeloma cells. The compound's structural features enhance its potency compared to simpler analogs .
  • Neuroprotective Effects :
    • Research indicates that compounds with dihydroisoquinoline moieties can inhibit monoamine oxidase (MAO), which is beneficial in treating neurodegenerative diseases such as Parkinson's .
  • Antimicrobial Properties :
    • Investigations into related compounds have shown promising results against bacterial strains, indicating that this compound could be developed into a novel antimicrobial agent .

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